molecular formula C19H29NO · HCl B1162300 α-Pyrrolidinononanophenone (hydrochloride)

α-Pyrrolidinononanophenone (hydrochloride)

Cat. No. B1162300
M. Wt: 323.9
InChI Key: RDQODDWDBPXQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

α-Pyrrolidinopentiophenone (α-PVP;  Item No. 9001083) is an analog of pyrovalerone, a psychoactive compound that is regulated as Schedule V in the United States. Pyrrolidinophenone-derived designer drugs, like α-PVP, are emerging drugs of interest. α-Pyrrolidinononanophenone (α-PNP) is a novel α-PVP analog that features a side chain extended in length by four methylene groups. The biochemical, physiological, and toxicological properties of α-PNP have not been determined. This product is intended for forensic and research applications.

Scientific Research Applications

Neurocytotoxicity and Apoptosis Induction

  • Study on Neuronal Cell Apoptosis: α-Pyrrolidinononanophenone and its derivatives, such as 4′-fluoro-α-PNP, have been shown to induce apoptosis in neuronal cells. This is due to increased production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to mitochondrial dysfunction and activation of apoptosis pathways (Morikawa et al., 2020).
  • Mechanisms of Neuronal Cell Apoptosis: Exposure to α-Pyrrolidinononanophenone results in the elevation of the Bax/Bcl-2 ratio, disruption of mitochondrial membrane potential, and subsequent activation of caspases, leading to neuronal cell apoptosis. This process is heavily influenced by ROS production and altered antioxidant properties (Matsunaga et al., 2017).

Chemical and Analytical Properties

  • Identification and Analytical Characterization: The identification and characterization of α-Pyrrolidinononanophenone and related compounds have been carried out using techniques like liquid chromatography and mass spectrometry. These studies contribute to the understanding of the chemical properties and potential applications in forensic science (Qian et al., 2017).

Stability and Decomposition

  • Decomposition and Stability: Research has been conducted on the stability of α-Pyrrolidinononanophenone hydrochloride salts in air. This includes the identification of decomposition products and factors affecting the stability, crucial for forensic analysis and toxicological evaluations (Tsujikawa et al., 2015).

properties

Product Name

α-Pyrrolidinononanophenone (hydrochloride)

Molecular Formula

C19H29NO · HCl

Molecular Weight

323.9

InChI

InChI=1S/C19H29NO.ClH/c1-2-3-4-5-9-14-18(20-15-10-11-16-20)19(21)17-12-7-6-8-13-17;/h6-8,12-13,18H,2-5,9-11,14-16H2,1H3;1H

InChI Key

RDQODDWDBPXQPF-UHFFFAOYSA-N

SMILES

O=C(C(CCCCCCC)N1CCCC1)C2=CC=CC=C2.Cl

synonyms

α-PNP; PV-10

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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